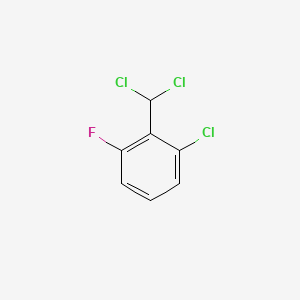

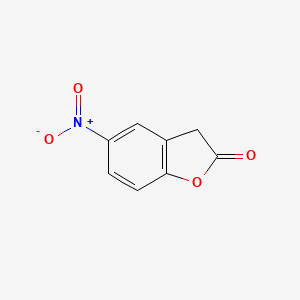

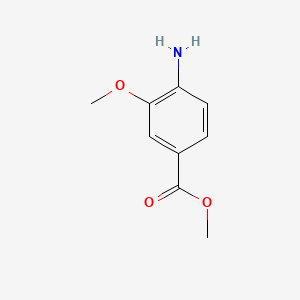

![molecular formula C10H7N3OS B1297754 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine CAS No. 208938-48-1](/img/structure/B1297754.png)

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

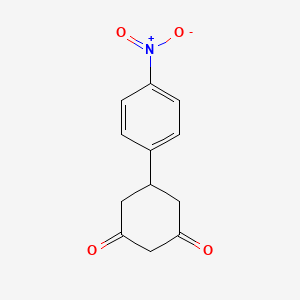

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is a compound that belongs to a class of organic molecules featuring a benzo[d]thiazole moiety fused to an isoxazole ring. This structural motif is of interest due to its potential biological activities and its presence in various pharmacologically active compounds. The benzo[d]thiazole is a heterocyclic compound containing a benzene ring fused to a thiazole, which is a five-membered ring with sulfur and nitrogen atoms. The isoxazole ring, a five-membered ring with oxygen and nitrogen, is known for its reactivity and presence in various bioactive molecules.

Synthesis Analysis

The synthesis of derivatives related to 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine involves multi-component reactions that allow for the introduction of various substituents into the molecule, potentially modifying its physical and chemical properties as well as its biological activity. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . This method demonstrates the versatility of synthesizing benzo[d]thiazole derivatives under reflux conditions, which could be adapted for the synthesis of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine derivatives.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the synthesis of a related compound where the crystal structure was determined, revealing details about the intermolecular hydrogen bonds and the overall three-dimensional network structure . This type of analysis is crucial for understanding the conformation and potential interaction sites of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The benzo[d]thiazol-2-yl moiety can undergo various chemical reactions, including cyclization and reaction with isothiocyanates to form thioureas, which can then be further transformed into other heterocyclic systems . These reactions are indicative of the reactivity of the benzo[d]thiazol-2-yl group and suggest that 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine could also be a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the physical properties such as solubility, melting point, and stability are influenced by the presence of substituents and the overall molecular structure. The chemical properties, including reactivity and acidity/basicity, are also affected by the electronic nature of the substituents and the heteroatoms present in the molecule. The synthesis and structural analysis of related compounds provide insights into how modifications to the benzo[d]thiazol-2-yl core can alter these properties .

科学的研究の応用

Medicinal Chemistry and Pharmacology

- Dopamine D2 Receptor Ligands : Compounds related to "4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine" have shown potential as ligands for dopamine D2 receptors, indicating their relevance in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity includes aromatic moieties and heteroaromatic lipophilic fragments, underscoring the significance of structural design in medicinal chemistry (Jůza et al., 2022).

Synthesis of Heterocycles

- Tandem Catalysis : Research on tandem catalysis for synthesizing nitrogen-containing heterocycles like thiazole, imidazole, and isoxazole highlights the methodological advancements in producing these crucial structures for medicinal applications (Campos & Berteina‐Raboin, 2020).

- Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives synthesized through POCl3 mediated reactions have been evaluated for their antioxidant and anti-inflammatory activities, demonstrating the therapeutic potential of these compounds (Raut et al., 2020).

Biological Importance

- Anticancer Agents : Isoxazoline-containing natural products, including those structurally related to "4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine," have been reviewed for their anticancer properties. These compounds, derived from natural sources, offer a rich resource for developing novel chemotherapeutic agents (Kaur et al., 2014).

特性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYWOCYRNYXAKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(ON=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345961 |

Source

|

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine | |

CAS RN |

208938-48-1 |

Source

|

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

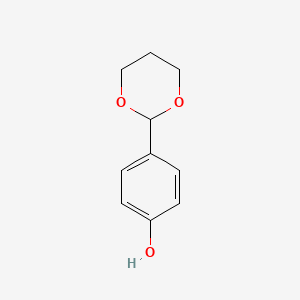

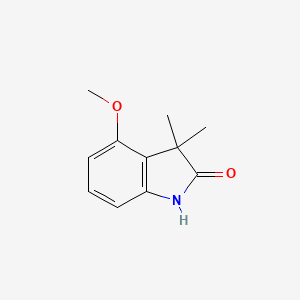

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)